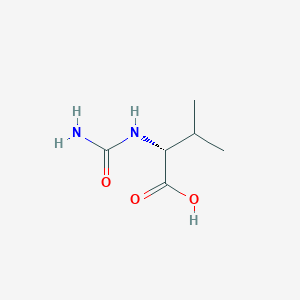

N-carbamoyl-D-valine

概要

説明

N-カルバモイル-D-バリンは、N-カルバモイル-αアミノ酸類に属する有機化合物です。これらの化合物は、末端窒素原子にカルバモイル基が結合したαアミノ酸を含んでいます。 N-カルバモイル-D-バリンは、β-ラクタム系抗生物質などの様々な医薬品の合成における中間体としての役割を果たすことから、有機化学の分野において特に重要です .

作用機序

N-カルバモイル-D-バリンがその効果を発揮する仕組みは、特定の酵素との相互作用に関係しています。例えば、N-カルバモイル-D-アミノ酸ヒドロラーゼは、N-カルバモイル-D-バリンをD-バリンと尿素に加水分解を触媒します。 この反応は、N-カルバモイル-D-バリンが重要な中間体として働くβ-ラクタム系抗生物質の生合成に不可欠です .

類似化合物の比較

類似化合物

N-カルバモイル-L-バリン: 原子の空間配置が異なる、N-カルバモイル-D-バリンのエナンチオマーです。

N-カルバモイル-D-アラニン: 異なる側鎖を持つ、別のN-カルバモイル-αアミノ酸です。

N-カルバモイル-D-フェニルアラニン: N-カルバモイル-D-バリンに見られるイソプロピル基の代わりに、フェニル基を含んでいます。

独自性

N-カルバモイル-D-バリンは、β-ラクタム系抗生物質の合成における特定の役割のためにユニークです。 その構造により、これらの抗生物質の生合成に関与する酵素と効率的に相互作用することができ、医薬品生産における貴重な中間体となっています .

生化学分析

Biochemical Properties

N-Carbamoyl-D-Valine interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is N-carbamoyl-D-amino acid hydrolase . This enzyme catalyzes the hydrolysis of N-carbamoyl-D-amino acids to the corresponding D-amino acids, which are useful intermediates in the preparation of beta-lactam antibiotics .

Cellular Effects

It is known that D-Valine, a derivative of this compound, is used in cell culture for selectively inhibiting fibroblasts proliferation .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with the enzyme N-carbamoyl-D-amino acid hydrolase . This enzyme catalyzes the hydrolysis of N-carbamoyl-D-amino acids, leading to changes in gene expression and enzyme activation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as N-carbamoyl-D-amino acid hydrolase

準備方法

合成経路と反応条件

N-カルバモイル-D-バリンは、いくつかの方法で合成することができます。一般的なアプローチの1つは、制御された条件下でD-バリンと尿素を反応させることです。この反応には通常、金属塩などの触媒が必要であり、カルバモイル基の形成を促進するために高温で行われます。

工業生産方法

工業的な設定では、N-カルバモイル-D-バリンの生産には、多くの場合、生体触媒が用いられます。N-カルバモイル-D-アミノ酸ヒドロラーゼなどの酵素は、N-カルバモイル-D-アミノ酸の加水分解を触媒し、N-カルバモイル-D-バリンを生成します。 この方法は、その効率性と特異性のために好まれています .

化学反応の分析

反応の種類

N-カルバモイル-D-バリンは、以下を含む様々な化学反応を起こします。

加水分解: この化合物は、D-バリンと尿素を生成するために加水分解することができます。

酸化: 特定の条件下では、N-カルバモイル-D-バリンは、対応するオキソ誘導体を形成するために酸化することができます。

置換: カルバモイル基は、求核置換反応によって他の官能基で置換することができます。

一般的な試薬と条件

加水分解: 通常、水と適切な酵素または酸触媒の存在下で行われます。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤が必要です。

置換: 塩基性または酸性条件下で、アミンやアルコールなどの求核剤が含まれます。

主な生成物

加水分解: D-バリンと尿素を生成します。

酸化: N-カルバモイル-D-バリンのオキソ誘導体を生成します。

置換: 使用する求核剤に応じて、様々な置換カルバモイル誘導体を生成します。

科学研究への応用

N-カルバモイル-D-バリンは、科学研究において幅広い用途があります。

化学: 医薬品を含む、複雑な有機分子の合成における中間体として使用されます。

生物学: 特にN-カルバモイル-D-アミノ酸ヒドロラーゼを含む酵素の反応速度論とメカニズムを研究するための基質として役立ちます。

医学: 細菌感染症の治療に不可欠なβ-ラクタム系抗生物質の生産において重要な役割を果たします。

科学的研究の応用

N-Carbamyl-D-Valine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.

Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving N-carbamoyl-D-amino acid hydrolase.

Medicine: Plays a crucial role in the production of beta-lactam antibiotics, which are essential for treating bacterial infections.

Industry: Employed in the manufacture of various chemical products, including agrochemicals and specialty chemicals

類似化合物との比較

Similar Compounds

N-Carbamyl-L-Valine: The enantiomer of N-Carbamyl-D-Valine, differing in the spatial arrangement of atoms.

N-Carbamyl-D-Alanine: Another N-carbamoyl-alpha amino acid with a different side chain.

N-Carbamyl-D-Phenylalanine: Contains a phenyl group instead of the isopropyl group found in N-Carbamyl-D-Valine.

Uniqueness

N-Carbamyl-D-Valine is unique due to its specific role in the synthesis of beta-lactam antibiotics. Its structure allows it to interact efficiently with enzymes involved in the biosynthesis of these antibiotics, making it a valuable intermediate in pharmaceutical production .

特性

IUPAC Name |

(2R)-2-(carbamoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXMIYHOSFNZKO-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332289 | |

| Record name | N-CARBAMYL-D-VALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24809-91-4 | |

| Record name | N-CARBAMYL-D-VALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。